2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O4S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.11102425 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Research
- Application : MRE 2029-F20, a closely related compound to the specified molecule, is used as a selective antagonist ligand of A2B adenosine receptors. It's valuable in pharmacological characterization of the A2B adenosine receptor subtype in human cells (Baraldi et al., 2004).
Antioxidant and Anti-inflammatory Research
- Application : Derivatives of similar compounds have demonstrated notable antioxidant and anti-inflammatory activities. This includes efficacy in DPPH radical scavenging and lipid peroxide inhibition, indicating potential therapeutic applications (Koppireddi et al., 2013).
Antitumor Activity
- Application : New compounds based on a similar structure have shown potential antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. This suggests a promising avenue for the development of new cancer treatments (Sultani et al., 2017).
Neuroprotective Activities
- Application : A derivative of the compound has been identified as promising for in vivo evaluations due to its low neurotoxicity and high neuroprotection and MAO B inhibitory activity. This indicates potential for treating neurological disorders (Mitkov et al., 2022).
Photophysical Properties Research
- Application : Studies on similar compounds have shed light on the photophysical properties of amide hydrogen-bonded crystals. This research contributes to a better understanding of the molecular structure and interactions of these compounds (Balijapalli et al., 2017).
Antimicrobial Activity
- Application : Certain derivatives of related compounds have displayed effective antimicrobial activities against pathogenic bacteria and Candida species. This suggests a potential use in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
These applications demonstrate the versatility and potential of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide and its derivatives in various areas of scientific research, particularly in pharmacology and medicinal chemistry
Recent Research on this compound
As of 2023, there is a variety of ongoing research on compounds structurally similar to this compound, demonstrating its potential in various scientific fields:
Alzheimer’s Disease Treatment
- Study : Research on benzothiazole-based derivatives as multitargeted-directed ligands (MTDLs) for Alzheimer's disease treatment. These compounds interact with various biological targets relevant to the disease, offering potential therapeutic benefits (Hafez et al., 2023).
Anti-Diabetic Agents
- Study : Development of new acetamide derivatives evaluated for their anti-diabetic potentials. These compounds displayed inhibitory activities against α-glucosidase enzyme, suggesting their use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Antimicrobial and Corrosion Inhibition
- Study : Synthesis of benzothiazole derivatives for antimicrobial applications and corrosion inhibition. These compounds showed excellent bioactivities and potential as corrosion inhibitors (Nayak & Bhat, 2023).
Meloxicam Hydrochloride Study
- Study : Examination of meloxicam hydrochloride, a derivative used in treating pain and inflammation in rheumatic disorders and osteoarthritis. The study focuses on its molecular structure and crystal properties (Manuel et al., 2023).
Mixed-Ligand Complexes in Bioactivity
- Study : Synthesis of mixed-ligand complexes involving acetamide ligands and their evaluation in biological activities. The research includes computational analysis, highlighting their potential in drug design (Alhazmi et al., 2023).
NIR-Sensing in Organic Phototransistors
- Study : Development of ambipolar organic phototransistors with sensing channel layers based on a conjugated terpolymer, indicating potential applications in phototransistor technology (Cho et al., 2023).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-4-28-10-5-6-11-12(7-10)29-17(20-11)21-13(25)8-24-9-19-15-14(24)16(26)23(3)18(27)22(15)2/h5-7,9H,4,8H2,1-3H3,(H,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZFUYNUPBHCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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